molecular formula C23H28N4O2S B4166630 N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methylbenzamide

N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methylbenzamide

Cat. No. B4166630
M. Wt: 424.6 g/mol
InChI Key: ASGJDZRYZXJIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methylbenzamide, also known as BPTES, is a small molecule inhibitor that selectively targets the glutaminase enzyme. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells, making it an attractive target for cancer therapy. BPTES has been extensively studied for its potential as an anticancer agent.

Mechanism of Action

N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methylbenzamide selectively targets the glutaminase enzyme, which is overexpressed in many cancer cells. Glutaminase plays a crucial role in the metabolism of cancer cells by converting glutamine to glutamate, which is then used to produce energy and biosynthetic precursors. N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methylbenzamide binds to the active site of glutaminase, inhibiting its activity and causing a decrease in glutamate production. This leads to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methylbenzamide has been shown to have a selective effect on cancer cells, with little to no effect on normal cells. This is due to the overexpression of glutaminase in cancer cells, which makes them more susceptible to the effects of N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methylbenzamide. N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methylbenzamide has been shown to decrease the levels of glutamate in cancer cells, leading to a decrease in cell proliferation and an increase in cell death.

Advantages and Limitations for Lab Experiments

N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and to use in experiments. It has been extensively studied and has shown promising results in preclinical studies. However, N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methylbenzamide also has some limitations. It is not effective against all types of cancer, and its efficacy may vary depending on the specific cancer cell line being studied.

Future Directions

There are several future directions for research on N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methylbenzamide. One area of research is to develop more potent and selective inhibitors of glutaminase. Another area of research is to investigate the use of N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methylbenzamide in combination with other anticancer agents. Finally, there is a need for clinical trials to test the efficacy of N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methylbenzamide in humans.

Scientific Research Applications

N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methylbenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in cell proliferation and an increase in cell death. N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methylbenzamide has been tested in a variety of cancer cell lines and has shown promising results in preclinical studies.

properties

IUPAC Name

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-3-5-21(28)27-14-12-26(13-15-27)20-10-8-19(9-11-20)24-23(30)25-22(29)18-7-4-6-17(2)16-18/h4,6-11,16H,3,5,12-15H2,1-2H3,(H2,24,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGJDZRYZXJIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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